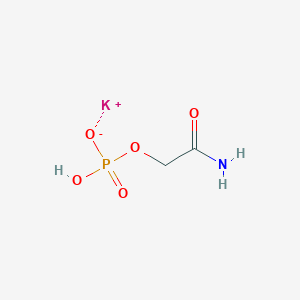

Potassium 2-(hydrogen phosphonooxy)acetamide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(2-amino-2-oxoethyl) hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO5P.K/c3-2(4)1-8-9(5,6)7;/h1H2,(H2,3,4)(H2,5,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTURKPHCDWIERZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)OP(=O)(O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KNO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Potassium 2-(hydrogen phosphonooxy)acetamide involves specific reaction conditions and routes. One common method includes the reaction of potassium hydroxide with 2-(hydrogen phosphonooxy)acetamide under controlled conditions to yield the desired product . Industrial production methods often involve large-scale reactions with stringent purity requirements, ensuring a minimum purity of 95% .

Chemical Reactions Analysis

Potassium 2-(hydrogen phosphonooxy)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert it into other derivatives with altered properties.

Scientific Research Applications

Agricultural Applications

Fertilizer Use

Potassium 2-(hydrogen phosphonooxy)acetamide serves as a phosphorus source in fertilizers. Its unique structure allows for enhanced nutrient uptake by plants, promoting growth and yield. Studies have shown that the application of this compound can improve the efficiency of phosphorus utilization in crops, particularly in phosphorus-deficient soils.

Pest Management

Research indicates that this compound exhibits properties that can deter certain pests. Its use as a biopesticide has been explored, showing potential in reducing pest populations while being environmentally friendly.

| Application Type | Description | Benefits |

|---|---|---|

| Fertilizer | Source of phosphorus in fertilizers | Enhanced nutrient uptake |

| Pest Management | Biopesticide properties | Environmentally friendly pest control |

Pharmaceutical Applications

Drug Development

this compound has been investigated for its role in drug formulations. Its ability to act as a prodrug enhances the bioavailability of certain therapeutic agents. Research has demonstrated its effectiveness in improving the solubility and stability of active pharmaceutical ingredients (APIs).

Case Studies

- Study on Bioavailability : A study published in a peer-reviewed journal highlighted the improved pharmacokinetic properties of a drug when combined with this compound, leading to better therapeutic outcomes.

- Antimicrobial Activity : Another study focused on its antimicrobial properties, suggesting that the compound can enhance the efficacy of antibiotics against resistant strains of bacteria.

| Study Focus | Findings | Implications |

|---|---|---|

| Bioavailability | Improved pharmacokinetics with prodrug use | Better therapeutic outcomes |

| Antimicrobial Activity | Enhanced efficacy against resistant bacteria | Potential for new treatment options |

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in biochemical assays to study enzyme inhibition mechanisms. It acts as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets.

Case Study Example

A research project investigated its effects on a key enzyme related to inflammatory processes. Results indicated significant inhibition, suggesting potential applications in developing anti-inflammatory drugs.

| Research Area | Application | Outcomes |

|---|---|---|

| Enzyme Inhibition | Studying metabolic pathways | Insights into disease mechanisms |

| Anti-inflammatory | Targeting enzymes involved in inflammation | Potential drug development |

Mechanism of Action

The mechanism of action of Potassium 2-(hydrogen phosphonooxy)acetamide involves its interaction with specific molecular targets and pathways. It can modulate biochemical reactions by acting on enzymes and other proteins, influencing cellular functions and processes .

Comparison with Similar Compounds

Phosphonoacetamide (C₂H₆NO₄P)

Key Differences :

- Structure: Phosphonoacetamide lacks the esterified phosphonooxy group and potassium ion. Instead, it features a direct C-P bond (CH₂-PO(OH)₂) adjacent to the acetamide group .

- Acidity/Solubility : The absence of the potassium ion reduces its solubility in polar solvents compared to the potassium salt. The phosphonic acid groups (-PO(OH)₂) make it more acidic.

- Applications: Phosphonoacetamide is studied for enzyme inhibition (e.g., glutamine synthetase) due to its phosphate-mimetic structure, whereas the potassium salt’s ester linkage may alter its metabolic stability .

Data Table :

| Property | Potassium 2-(Hydrogen Phosphonooxy)Acetamide | Phosphonoacetamide |

|---|---|---|

| Molecular Formula | C₂H₅KNO₅P | C₂H₆NO₄P |

| Key Functional Groups | -O-PO(OH)O⁻, K⁺ | -CH₂-PO(OH)₂ |

| Solubility in Water | High (ionic nature) | Moderate (acidic groups) |

| Bioactivity | Potential ion-channel modulation | Enzyme inhibition |

Sulfanyl-Substituted Acetamides ()

The compounds N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I) and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II) feature a sulfanyl (-S-) bridge instead of phosphonooxy.

Key Differences :

- Hydrogen Bonding: Sulfanyl groups participate in weaker hydrogen bonds compared to phosphonooxy, leading to distinct crystal packing. In compound I, N–H⋯N bonds form inversion dimers, while compound II exhibits 3D networks via N–H⋯O/Cl interactions .

- Bioactivity: Sulfanyl acetamides are often explored as antimicrobial or antitumor agents, whereas phosphonooxy derivatives may target phosphate-dependent pathways.

Data Table :

| Property | This compound | Sulfanyl Acetamides (I/II) |

|---|---|---|

| Functional Group | -O-PO(OH)O⁻ | -S- (thioether) |

| Crystal Packing | Likely ionic lattices (K⁺) | Layered/3D H-bond networks |

| Thermal Stability | High (ionic bonds) | Moderate (H-bond dependent) |

Phosphonothioate Derivatives (–5)

Examples include O-2,2-dimethylpropyl methylphosphonothioic acid dicyclohexylammonium salt and 2-{[ethoxy(ethyl)phosphoryl]sulfanyl}-N-ethyl-N,N-dimethylethanaminium iodide.

Key Differences :

- Phosphorus Substituents: Phosphonothioates replace oxygen with sulfur (P=S vs. P=O), increasing lipophilicity and altering reactivity.

- Counterions : Dicyclohexylammonium or iodide ions confer distinct solubility profiles. Potassium salts generally exhibit higher aqueous solubility than ammonium salts .

- Applications: Phosphonothioates are often used as pesticides or nerve agent analogs, whereas phosphonooxy acetamides may have pharmaceutical applications.

Data Table :

| Property | This compound | Phosphonothioate Derivatives |

|---|---|---|

| P–X Bond | P=O (ester) | P=S (thioester) |

| Lipophilicity (LogP) | Low (ionic) | High |

| Typical Use | Biomedical research | Agrochemistry, toxicology |

Phenoxy Acetamides ()

Examples include 2-(4-amino-phenoxy)-acetamide and substituted phenoxy derivatives.

Key Differences :

- Synthesis: Phenoxy acetamides are synthesized via nucleophilic substitution of chloroacetamides with phenols, whereas phosphonooxy analogs may require phosphorylation steps .

- Bioactivity: Phenoxy derivatives are explored as analgesics or anti-inflammatory agents, contrasting with phosphonooxy’s metabolic targeting .

Research Implications and Challenges

- Synthetic Complexity: Phosphonooxy acetamides require precise phosphorylation steps, unlike simpler sulfanyl or phenoxy analogs.

- Stability: The ester linkage in this compound may hydrolyze under acidic conditions, limiting its shelf life compared to C–P bonded analogs .

- Pharmacological Potential: Its ionic nature and phosphate mimicry suggest utility in osteoporosis or kinase inhibition, but in vivo studies are lacking compared to well-characterized phosphonothioates .

Biological Activity

Potassium 2-(hydrogen phosphonooxy)acetamide, commonly referred to as potassium phosphonoacetate, is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₂H₈KNO₄P

- Molecular Weight : 189.21 g/mol

- CAS Number : 14915-62-5

The compound features a phosphonate group which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to phosphonate metabolism.

- Modulation of Signal Transduction : It may influence signaling pathways by acting on receptors or kinases, leading to altered cellular responses.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Cancer Treatment : Research has indicated that it may have potential as an anti-cancer agent due to its ability to inhibit tumor growth in vitro and in vivo models.

- Antiviral Activity : Some studies suggest that it could be effective against specific viral infections, although more research is needed to confirm these effects.

- Antimicrobial Agent : Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial therapies.

In Vitro Studies

-

Antitumor Activity : A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Apoptosis induction A549 (Lung Cancer) 20 Cell cycle arrest -

Antimicrobial Efficacy : In another study, the compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Pathogen MIC (µg/mL) Staphylococcus aureus 30 Escherichia coli 40

In Vivo Studies

A notable animal study assessed the therapeutic effects of this compound in a murine model of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anti-cancer agent.

Q & A

Q. What challenges arise in resolving crystallographic disorder for this compound, and how are they addressed?

- Methodological Answer : Disorder in the phosphonooxy or acetamide moieties requires high-resolution data (≤1.0 Å) and iterative refinement in SHELXL. Twinning, common in salts, is managed via TWIN/BASF commands. Hydrogen bonding networks, analyzed using graph-set notation, guide restraint application during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.